2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol" often involves reactions that introduce or modify alkoxy (–OR) groups. For instance, hydrosilylation of allyl alcohol with specific siloxanes under the presence of platinum catalysts illustrates a method that could be adapted for synthesizing similar structures by altering alkoxy groups (Zhang and Laine, 2000).
Molecular Structure Analysis
The molecular structure and internal rotational barriers of similar alcohols and ethers have been extensively studied using computational methods. These studies provide valuable insights into the molecular conformations and potential energy barriers associated with internal rotations (Sun & Bozzelli, 2002).
Chemical Reactions and Properties
Reactions involving alcohols similar to "2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol" can undergo various transformations, such as oxidation and polymerization. The specific reactivity would depend on the functional groups present and the conditions applied. Studies on similar compounds provide insights into possible reactions, including oxidation pathways and the formation of complex structures (Mylonas et al., 1999).
Scientific Research Applications
Synthesis of Cardioselective β-Blockers
A study by (Lund et al., 2016) discusses the synthesis of both enantiomers of a related compound, which is a building block for the cardioselective β-blocker atenolol. The R-alcohol form of this compound is specifically noted.
Physical and Transport Properties Measurement
(Fendu and Oprea, 2013) measured various properties of tetrapropylene glycol as a function of temperature, such as vapor pressure, density, viscosity, and surface tension. This data is crucial for developing new industrial processes for separating propylene glycol mixtures.
Thermochemical Properties Analysis
The study by (Sun and Bozzelli, 2002) computed structures, rotational barriers, and thermochemical properties of 2-chloro-2-propanol and related compounds. This includes molecular structures, vibration frequencies, and potential barriers for internal rotations.
Thermolysis to Produce Dimers
(Milanes et al., 2012) obtained dimers from the thermal decomposition reaction of 1,2-propanediol, a related compound. This study contributes to understanding the kinetic and mechanistic aspects of polyol thermolysis.
Enzymatic Resolution in Organic Synthesis
The research by (Miyazawa et al., 2001) demonstrates the enzymatic resolution of 2-phenoxy-1-propanols, which are similar in structure, showing moderate to good enantioselectivity. This has implications for the synthesis of enantiomerically pure compounds.
Tribological Chemistry in Lubricants
In a study by (Miller et al., 2012), 2-propanol and borate esters were examined for their tribological properties as lubricants for copper surfaces. The study illustrates the impact of molecular structure on tribological chemistry.
Acid Catalysis in Solvolysis Processes
Research by (Lizhi et al., 2016) involved a detailed investigation into the acidic nature of titanosilicates in solvolysis processes, particularly relevant for propylene oxide, a related compound.
Electrocatalytic Synthesis and Hydrodeoxygenation
A study by (Sauter et al., 2017) proposed hydroxyacetone as a platform for the electrocatalytic synthesis of acetone, 1,2-propanediol, and 2-propanol, indicating the potential of related compounds in electrocatalytic processes.
Future Directions
properties
IUPAC Name |
2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVSXRMYJUNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4, Array | |
Record name | TRIPROPYLENE GLYCOL | |
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URL | https://cameochemicals.noaa.gov/chemical/9155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLENE GLYCOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871342 | |
Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |
Record name | TRIPROPYLENE GLYCOL | |
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Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Record name | Tripropylene glycol | |
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Record name | TRIPROPYLENE GLYCOL | |
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Boiling Point |
523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |
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Flash Point |
285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |
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Record name | TRIPROPYLENE GLYCOL | |
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Solubility |
SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |
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Record name | TRIPROPYLENE GLYCOL | |
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Density |
1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |
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Record name | TRIPROPYLENE GLYCOL | |
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Record name | TRIPROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |
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Vapor Density |
6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |
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Record name | TRIPROPYLENE GLYCOL | |
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Vapor Pressure |
0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |
Record name | Tripropylene glycol | |
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Record name | TRIPROPYLENE GLYCOL | |
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Record name | TRIPROPYLENE GLYCOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Tripropylene glycol | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
24800-44-0, 45096-22-8 | |
Record name | TRIPROPYLENE GLYCOL | |
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Record name | Tripropylene glycol | |
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Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |
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Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |
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Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |
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Record name | [(methylethylene)bis(oxy)]dipropanol | |
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Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |
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Record name | TRIPROPYLENE GLYCOL | |
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Record name | TRIPROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-49 °F (USCG, 1999), < -30 °C | |
Record name | TRIPROPYLENE GLYCOL | |
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URL | https://cameochemicals.noaa.gov/chemical/9155 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLENE GLYCOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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